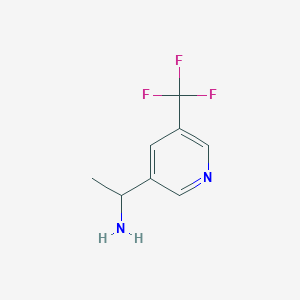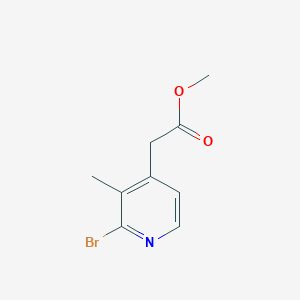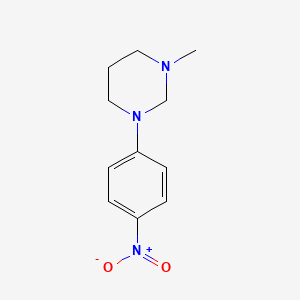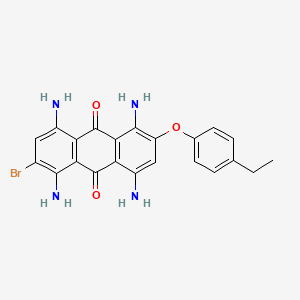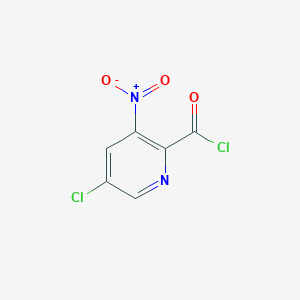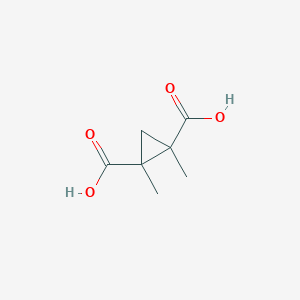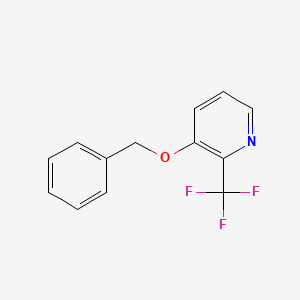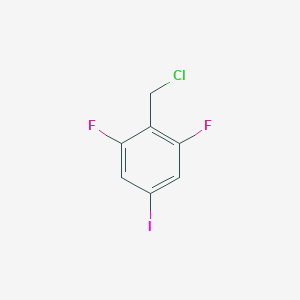
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene typically involves the halogenation of a benzene derivative. One common method includes the chloromethylation of 1,3-difluoro-5-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen substituents.
Coupling Reactions: The iodine substituent makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding alcohols or ketones.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
2-(Chloromethyl)-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly in the synthesis of halogenated aromatic compounds with biological activity.
Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism of action of 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen substituents. This activation facilitates electrophilic aromatic substitution and nucleophilic substitution reactions. The molecular targets and pathways depend on the specific reaction and the nature of the substituents introduced.
相似化合物的比较
2-(Chloromethyl)-1,3-difluorobenzene: Lacks the iodine substituent, making it less reactive in coupling reactions.
2-(Chloromethyl)-1,3-difluoro-5-bromobenzene: Bromine substituent instead of iodine, affecting reactivity and selectivity in reactions.
2-(Chloromethyl)-1,3-difluoro-5-chlorobenzene: Chlorine substituent instead of iodine, leading to different chemical behavior.
Uniqueness: The presence of iodine in 2-(Chloromethyl)-1,3-difluoro-5-iodobenzene enhances its reactivity in coupling reactions, making it a valuable intermediate in organic synthesis. The combination of chlorine, fluorine, and iodine substituents provides a unique set of chemical properties that can be exploited in various applications.
属性
分子式 |
C7H4ClF2I |
|---|---|
分子量 |
288.46 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 |
InChI 键 |
OPDLIOXJSRSBGA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CCl)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


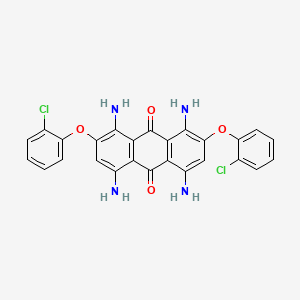
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)


